Receptor Selectivity: Itriglumide Exhibits a 9,000-Fold Preference for CCK2 Over CCK1, Outperforming Spiroglumide, L-365,260, and CI-988
Itriglumide demonstrates a 9,000-fold selectivity for the CCK2 receptor over the CCK1 receptor. This selectivity ratio is substantially higher than that of the close structural analog spiroglumide (CR 2194), which exhibits a 9.6-fold selectivity. It also exceeds the selectivity reported for L-365,260 (140-fold) and CI-988 (1,600-fold). In quantitative terms, Itriglumide's IC₅₀ at the CCK1 receptor is 20,700 nM, compared to an IC₅₀ of 2.3 nM at the CCK2 receptor [1][2]. This high degree of selectivity ensures minimal off-target CCK1 receptor engagement at pharmacologically relevant concentrations [3].
| Evidence Dimension | CCK2 vs. CCK1 Receptor Selectivity (Fold-Selectivity) |
|---|---|
| Target Compound Data | 9,000-fold (CCK2 IC₅₀ = 2.3 nM; CCK1 IC₅₀ = 20,700 nM) |
| Comparator Or Baseline | Spiroglumide (CR 2194): 9.6-fold (CCK2 IC₅₀ = 1,400 nM; CCK1 IC₅₀ = 13,500 nM); L-365,260: 140-fold (CCK2 IC₅₀ = 2 nM; CCK1 IC₅₀ = 280 nM); CI-988: 1,600-fold (CCK2 IC₅₀ = 1.7 nM; CCK1 IC₅₀ = 2,717 nM) |
| Quantified Difference | Itriglumide selectivity is 938x higher than spiroglumide, 64x higher than L-365,260, and 5.6x higher than CI-988. |
| Conditions | Radioligand binding assays using [³H]-CCK-8 in guinea pig brain cortex (CCK2) and rat pancreatic acini (CCK1) [1]. |
Why This Matters
This superior selectivity profile minimizes confounding CCK1-mediated effects, enabling researchers to confidently attribute observed phenotypes specifically to CCK2 receptor antagonism, thereby increasing the internal validity of target validation studies.
- [1] Bernad N, et al. Characterization of antisecretory and antiulcer activity of CR 2945, a new potent and selective gastrin/CCK(B) receptor antagonist. Eur J Pharmacol. 1999;369(1):81-90. View Source
- [2] PMC Table 3. IC50 values for CCK1 and CCK2 receptors. National Center for Biotechnology Information, 2009. View Source
- [3] NCATS Inxight Drugs. ITRIGLUMIDE. Accessed 2026. View Source
